4-Bromo-6-methylnicotinic acid
Overview
Description
4-Bromo-6-methylnicotinic acid is a chemical compound with the CAS Number: 1060805-96-0 . It has a molecular weight of 216.03 and its linear formula is C7H6BrNO2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H6BrNO2 . The molecular weight of this compound is 216.03 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at -20°C, under nitrogen, and away from moisture .Scientific Research Applications
Enzymatic Hydroxylation and Microbial Degradation
4-Bromo-6-methylnicotinic acid plays a significant role in the enzymatic hydroxylation and microbial degradation processes. Research conducted by Tinschert et al. (1997) found that bacterial strains could degrade 6-methylnicotinic acid, and one strain specifically hydroxylated it at the C2 position. This activity is crucial for the production of important intermediates in herbicides and pharmaceuticals. Another study by Tinschert et al. (2000) further explored the microbial production of hydroxylated heterocyclic carboxylic acid derivatives, demonstrating the compound's potential in biotransformation processes (Tinschert, Kiener, Heinzmann, & Tschech, 1997) (Tinschert, Tschech, Heinzmann, & Kiener, 2000).
Electrocatalysis and Chemical Synthesis
The compound has applications in electrocatalysis and chemical synthesis. Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid using 2-amino-5-bromopyridine, closely related to this compound, at silver cathodes. This process is significant for synthesizing various nicotinic acid derivatives (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Complex Formation and Crystallography
In the field of crystallography, this compound contributes to the formation of various complexes. Luo et al. (2014) synthesized new complexes with this compound, providing insights into molecular interactions and metal coordination (Luo, Mao, & Sun, 2014).
Antimicrobial and Antiproliferative Applications
The compound shows potential in antimicrobial and antiproliferative applications. Verma and Bhojak (2018) studied the antibacterial properties of metal complexes of 2-hydroxy-6-methylnicotinic acid, a structural analogue, against various bacteria. Abdel‐Aziz et al. (2012) synthesized novel 6-aryl-2-methylnicotinic acid hydrazides with potential antiproliferative activity, demonstrating the compound's relevance in pharmaceutical research (Verma & Bhojak, 2018) (Abdel‐Aziz, Aboul-Fadl, Al-Obaid, Ghazzali, Al‐Dhfyan, & Contini, 2012).
Lanthanide Complex Synthesis
In the synthesis of lanthanide complexes, this compound-related compounds have been used. Guo et al. (2012) synthesized lanthanide complexes using 4-hydroxy-6-methylnicotinic acid, showcasing the versatility of nicotinic acid derivatives in coordination chemistry (Guo, Gao, Wang, & Liu, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-6-methylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The mode of action of this compound is likely to be similar to that of niacin, given their structural similarities . Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin is involved in various biochemical pathways, including tyrosine metabolism, glycolysis/gluconeogenesis . As a part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin. Niacin plays a vital role in maintaining efficient cellular function . It has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Properties
IUPAC Name |
4-bromo-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWMYYUNSJWYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742623 | |
Record name | 4-Bromo-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-96-0 | |
Record name | 4-Bromo-6-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-6-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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